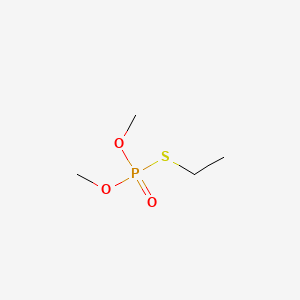
O,O-Dimethyl S-ethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Dimethyl S-ethyl phosphorothioate, also known as this compound, is a useful research compound. Its molecular formula is C4H11O3PS and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Insecticide and Acaricide
O,O-Dimethyl S-ethyl phosphorothioate is primarily utilized as a systemic insecticide and acaricide. It effectively targets sucking insects, making it valuable in crop protection strategies. The compound operates by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects, leading to paralysis and death of the pest .
Tolerance Levels in Food Commodities
Regulatory bodies have established tolerance levels for residues of this compound in various food commodities. For instance, tolerances are set for alfalfa, broccoli, and cotton among others, with specified parts per million (ppm) limits to ensure food safety . The following table summarizes some of these tolerances:
| Commodity | Tolerance (ppm) |
|---|---|
| Alfalfa, forage | 5.0 |
| Broccoli | 1.0 |
| Cotton, undelinted seed | 0.02 |
| Cattle, meat | 0.01 |
| Poultry, meat | 0.01 |
Biochemical Research
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in continuous stimulation of the nervous system in insects . This property has been leveraged in various studies to explore the biochemical pathways involved in organophosphate toxicity.
Health Risk Assessments
Research has highlighted the potential health risks associated with exposure to this compound. Studies indicate that occupational exposure can lead to acute symptoms such as respiratory distress and neurological effects due to cholinesterase inhibition . A notable case involved a farmer who experienced severe intoxication after prolonged exposure during pesticide application. Such findings underscore the importance of monitoring and regulating exposure levels for agricultural workers .
Case Studies
Case Study: Occupational Exposure
A detailed examination of occupational exposure to this compound revealed significant health impacts among agricultural workers. Symptoms ranged from headaches and dizziness to severe neurological effects following acute exposure. The study emphasized the need for protective measures and training for workers handling this chemical .
Case Study: Environmental Impact
Research into the environmental persistence of this compound has shown that it can contaminate water sources through runoff from treated fields. Its degradation products have also been studied for their ecological impacts on non-target organisms, highlighting the need for careful application practices to mitigate environmental risks .
Eigenschaften
CAS-Nummer |
6389-81-7 |
|---|---|
Molekularformel |
C4H11O3PS |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylsulfanylethane |
InChI |
InChI=1S/C4H11O3PS/c1-4-9-8(5,6-2)7-3/h4H2,1-3H3 |
InChI-Schlüssel |
KEVXARPBRXTLQG-UHFFFAOYSA-N |
SMILES |
CCSP(=O)(OC)OC |
Kanonische SMILES |
CCSP(=O)(OC)OC |
Key on ui other cas no. |
6389-81-7 |
Synonyme |
O,O-dimethyl S-ethyl phosphorothioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















